Isolubimin

Phytoalexin Biosynthesis Solanum tuberosum Metabolic Intermediate

Procure Isolubimin as a critical spirovetivane sesquiterpenoid for precise plant-pathogen interaction studies. Unlike terminal fungitoxic agents lubimin or rishitin, isolubimin is a specific transient intermediate in lubimin biosynthesis and a detoxification product in fungi like Gibberella pulicaris. Its use is essential for accurate metabolic flux tracing and enzyme characterization, preventing invalid substitution.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 60077-68-1
Cat. No. B12655104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolubimin
CAS60077-68-1
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(C12CCC(C2)C(=C)C)CO
InChIInChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1
InChIKeyYKAYVNCAHDGJNI-BHPKHCPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isolubimin (CAS 60077-68-1): A Critical Sesquiterpenoid Phytoalexin Intermediate for Potato Stress Metabolism Research


Isolubimin is a spirovetivane-type sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by Solanaceous plants like potato (Solanum tuberosum) in response to pathogen attack or abiotic stress. First isolated and identified as a stress metabolite from diseased potato tubers [1], it is defined by its precise structure and stereochemistry [2]. Unlike the major end-product phytoalexins lubimin and rishitin, isolubimin is not typically the primary bioactive metabolite. Instead, its primary scientific value stems from its demonstrated role as a specific biosynthetic intermediate in the complex metabolic network linking solavetivone to lubimin and rishitin, making it an essential tool for plant biochemistry research.

Why General Sesquiterpenoid Phytoalexins Cannot Substitute for Isolubimin in Pathway Analysis


Substituting isolubimin with other in-class phytoalexins like lubimin, rishitin, or solavetivone is scientifically invalid for studies focused on plant metabolic pathways or stress signaling dynamics. Isolubimin's unique value lies in its position within a precise, experimentally-validated biosynthetic sequence. It is not a primary end-product but an intermediate. For example, it is produced from 15-dihydrolubimin [1] and serves as a direct precursor to lubimin [2]. Using any other phytoalexin would therefore measure a completely different node in the metabolic network, leading to erroneous conclusions about pathway flux, enzyme activity, or genetic regulation. Its procurement is essential for researchers requiring a specific metabolic probe to interrogate the downstream processing of the solavetivone phytoalexin cascade.

Isolubimin-Specific Quantitative Evidence Guide: Biosynthetic Role and Structural Differentiation


Isolubimin as the Direct Biosynthetic Precursor to Lubimin in Potato

Isolubimin serves as a direct biosynthetic precursor to the major phytoalexin lubimin. When potato tuber slices were treated with the upstream compound spirovetiva-1(10),11-diene-2-one, the formation of lubimin and rishitin was observed. Crucially, the transient metabolite isolubimin was isolated during this conversion process [1]. This defines a specific, unidirectional precursor-product relationship: Isolubimin → Lubimin. This is in stark contrast to other phytoalexins like rishitin, which are further downstream products, or 3-hydroxylubimin, which is formed via a different elicitation pattern [2].

Phytoalexin Biosynthesis Solanum tuberosum Metabolic Intermediate

Differential Metabolic Origin of Isolubimin from 15-Dihydrolubimin

Carbon-13 biosynthetic studies have definitively established the unique metabolic origin of isolubimin. When 13C-labeled 15-dihydrolubimin was applied to healthy potato tissue, it was metabolized to isolubimin without dilution of the label [1]. Critically, the lubimin obtained from this experiment was completely unlabeled, contra-indicating previous claims that lubimin is biosynthesized from 15-dihydrolubimin [1]. This proves that the metabolic route to isolubimin is distinct from that of lubimin under these conditions, and that 15-dihydrolubimin is a specific precursor only for isolubimin, not for lubimin.

Metabolic Flux Analysis Isotopic Labeling Stress Metabolism

Unique Elicitation and Accumulation Pattern of Isolubimin in Datura stramonium

The accumulation of isolubimin is governed by a specific metabolic sequence that distinguishes it from other lubimin-related compounds. In Datura stramonium fruits challenged with Penicillium chrysogenum, the fungus first converts lubimin and 3-hydroxylubimin to 15-dihydrolubimin and 3-hydroxy-15-dihydrolubimin, respectively. Subsequently, the plant tissue metabolizes 15-dihydrolubimin into both isolubimin and 3-hydroxy-15-dihydrolubimin [1]. This shows that isolubimin's formation is dependent on prior fungal metabolism of a primary phytoalexin, a multi-step process not shared by the primary response metabolites lubimin or 3-hydroxylubimin.

Phytoalexin Elicitation Datura stramonium Fungal Interaction

Structural Confirmation and Stereochemical Assignment of Isolubimin

The precise structure and stereochemistry of isolubimin have been unequivocally determined, confirming it as a distinct spirovetivane sesquiterpene [1]. This rigorous structural elucidation separates it from closely related isomers and analogs such as epilubimin and epioxylubimin, which are also stress metabolites found in diseased potato [1]. The defined stereochemistry is critical because even minor stereochemical differences can drastically alter biological activity and enzyme recognition. This confirmed identity ensures that research using isolubimin is based on a well-defined molecular entity, not a mixture of stereoisomers.

Structural Elucidation Stereochemistry Spirovetivane Sesquiterpenes

Validated Application Scenarios for Isolubimin in Plant Biochemistry and Agricultural Research


Mapping and Quantifying Solavetivone Phytoalexin Pathway Flux in Solanum Species

Researchers can use isolubimin as a critical analytical standard and metabolic probe to map the flux from solavetivone towards lubimin and rishitin in genetically modified or stressed potato plants. By quantifying isolubimin levels via GC-MS or LC-MS alongside its upstream precursor (15-dihydrolubimin) and downstream product (lubimin) [1][2], scientists can precisely measure the efficiency and regulation of this specific enzymatic conversion step. This is essential for validating gene knockout or overexpression studies targeting enzymes in the sesquiterpenoid pathway.

Investigating Plant-Fungal Metabolic Interactions and Pathogen Detoxification Mechanisms

Isolubimin serves as a specific biomarker for studying the later stages of plant-fungal metabolic interplay. Its formation is contingent on the prior metabolism of primary phytoalexins like lubimin by the pathogen [3]. Therefore, monitoring its accumulation allows researchers to differentiate between the plant's initial defense response and the subsequent, more complex biochemical 'arms race' involving pathogen detoxification and plant re-metabolism. This provides a more nuanced understanding of compatible vs. incompatible plant-pathogen interactions than simply measuring total phytoalexin levels.

Elucidating Substrate Specificity of Sesquiterpenoid-Modifying Enzymes

The distinct stereochemistry and structure of isolubimin, which differs from its epimers like epilubimin [4], make it an invaluable tool for enzymology studies. Researchers can use purified isolubimin as a substrate in in vitro assays to characterize the substrate specificity and kinetics of cytochrome P450s, dehydrogenases, or other enzymes involved in phytoalexin modification. Comparing its conversion rate to that of its stereoisomers provides direct quantitative data on the enzyme's active site geometry and requirements.

Developing Targeted Metabolomics Methods for Solanaceous Crop Improvement

In breeding programs aimed at enhancing disease resistance in potato, tomato, or other Solanaceous crops, isolubimin must be included in targeted metabolomics panels. Its presence and relative abundance, in relation to intermediates like 15-dihydrolubimin and end-products like lubimin and rishitin [1][2], provide a more complete picture of the plant's stress metabolome than end-product analysis alone. This data can be correlated with resistance phenotypes to identify specific metabolic markers or bottlenecks for crop improvement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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